2-acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
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Overview
Description
2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro connection between two cyclic structures. This particular compound features a beta-carboline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.
Spirocyclization: The beta-carboline intermediate undergoes spirocyclization with an appropriate reagent to form the spiro compound.
Functionalization: Introduction of the acetyl and 3-methylbutyl groups through selective alkylation and acylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and beta-carboline moieties.
Reduction: Reduction reactions can modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Beta-carboline derivatives are known for their psychoactive properties and potential therapeutic applications.
Medicine
Drug Development: Investigated for potential use in treating neurological disorders, cancer, and infectious diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one would depend on its specific biological target. Generally, beta-carboline derivatives interact with neurotransmitter receptors, enzymes, and DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline derivative with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness
2-acetyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is unique due to its spirocyclic structure, which may confer distinct chemical and biological properties compared to other beta-carboline derivatives.
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-acetyl-1'-(3-methylbutyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C25H27N3O2/c1-16(2)12-14-27-22-11-7-5-9-20(22)25(24(27)30)23-19(13-15-28(25)17(3)29)18-8-4-6-10-21(18)26-23/h4-11,16,26H,12-15H2,1-3H3 |
InChI Key |
NZVHHPMIOJSJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3C(=O)C)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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